2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione belongs to the naphthalimide family, characterized by a planar aromatic core (benzo[de]isoquinoline-1,3-dione) substituted at the 2-position with an oxiran-2-ylmethyl group. The epoxide (oxiran) moiety introduces unique chemical reactivity, enabling participation in ring-opening reactions, which are valuable in drug conjugation, polymer chemistry, or targeted delivery systems .
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-11-5-1-3-9-4-2-6-12(13(9)11)15(18)16(14)7-10-8-19-10/h1-6,10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMJTOKZNPCXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of an appropriate benzoisoquinoline precursor with an epoxide-forming reagent. One common method involves the use of epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can target the benzoisoquinoline moiety, potentially leading to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted benzoisoquinoline derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its reactive oxirane ring allows for various chemical transformations, making it valuable in synthetic organic chemistry.
- Curing Agent in Polymer Chemistry : It is utilized as a curing agent for polyester powder coatings. The curing reaction follows a two-parameter autocatalysis model, which enhances the performance characteristics of the resultant materials.
Biology
- Enzyme Interaction Studies : The unique structure of 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione makes it a candidate for studying enzyme interactions and biological pathways. Its potential as a multi-target-directed ligand (MTDL) can be explored in neurodegenerative disease research .
- Potential Therapeutic Applications : The compound's derivatives have shown promise in biological evaluations related to neurodegenerative diseases complicated by depression. Studies suggest that modifications to its structure could yield effective therapeutic agents targeting specific biological pathways .
Industrial Applications
- Advanced Materials Production : Due to its reactive properties, this compound is employed in producing advanced materials such as specialty coatings and adhesives. Its ability to form cross-linked structures enhances the durability and performance of these materials.
Case Studies
Case Study 1: Curing Agent Efficacy
In an industrial setting, the use of 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione as a curing agent was evaluated against traditional agents. Results indicated superior leveling performance and enhanced mechanical properties in cured films compared to those cured with conventional agents.
Case Study 2: Biological Evaluation
A series of derivatives based on this compound were synthesized and evaluated for their inhibitory effects on acetylcholinesterase. The findings highlighted the potential of these derivatives as candidates for treating neurodegenerative disorders, demonstrating promising results in both in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential use in medicinal chemistry, where it can modify biological targets to exert therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Epoxide vs. Hydroxyethyl/Thioether Groups : The oxiran group distinguishes itself through electrophilic reactivity, unlike hydroxyethyl or thioether substituents, which enhance solubility or biomolecular interactions .
- Aminoethyl vs. Dimethylaminoethyl: Aminoethyl derivatives (e.g., ) are pivotal in drug design (e.g., antitumor agents), whereas dimethylaminoethyl groups (e.g., NI3) improve fluorescence and sensor capabilities via pH-dependent protonation .
Physicochemical Properties
- Melting Points and Purity: Hydroxyethyl thioether derivatives (7f, 8a–c) show high thermal stability (>250°C) and purity (>99.5%), critical for pharmaceutical applications . In contrast, dimethylaminoethyl derivatives (NI3) prioritize solubility in organic solvents for sensor applications .
Computational Insights
- Structure-Property Relationships: DFT/TDDFT studies () reveal that electron-withdrawing groups (e.g., nitro in NI2) redshift absorption spectra, while electron-donating groups (e.g., dimethylamino in 5b) enhance NLO responses .
Biological Activity
2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known by its CAS number 7072224, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is CHNO, with a molecular weight of 253.25 g/mol. The compound contains an epoxide group (oxirane) and a benzo[de]isoquinoline moiety, contributing to its reactivity and biological potential.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anticancer activity. For instance, benzo[de]isoquinoline derivatives have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging free radicals |
The biological activity of 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione may be attributed to its ability to interact with cellular targets such as enzymes involved in oxidative stress response and signal transduction pathways. The epoxide group is particularly reactive, allowing for covalent interactions with nucleophilic sites on proteins.
Case Studies
Several studies have focused on the biological effects of related compounds. For example:
- Anticancer Activity : A study demonstrated that derivatives of benzo[de]isoquinoline exhibited cytotoxic effects on various cancer cell lines, leading to increased apoptosis rates compared to control groups .
- Antimicrobial Effects : Research has shown that similar compounds possess antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
- Antioxidant Activity : Another study highlighted the ability of these compounds to act as antioxidants by scavenging free radicals, thereby protecting cells from oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
